molecular formula C30H23N3O2 B4320227 4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL

4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL

Cat. No.: B4320227
M. Wt: 457.5 g/mol
InChI Key: FWZJCAIESVRINO-UHFFFAOYSA-N
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Description

4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL can be achieved through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The reaction typically involves heating the reactants under reflux conditions in a suitable solvent, such as ethanol or acetic acid, for several hours. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the imidazole ring or other functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Complexation: The compound can form complexes with various metal ions, such as cobalt, nickel, copper, manganese, and zinc. These metal complexes exhibit different chemical and physical properties compared to the parent compound.

Comparison with Similar Compounds

4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of phenolic and imidazole functionalities, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O2/c1-35-26-18-12-21(13-19-26)27-20-32-29(23-10-6-3-7-11-23)28(22-8-4-2-5-9-22)31-30(32)33(27)24-14-16-25(34)17-15-24/h2-20,34H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZJCAIESVRINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL
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4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL
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4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL
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4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL
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4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL
Reactant of Route 6
Reactant of Route 6
4-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL

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